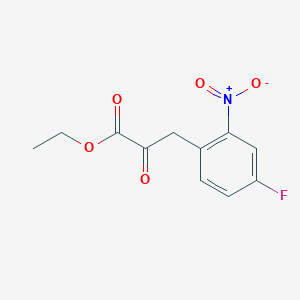

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBNRURERWIWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20740193 | |

| Record name | Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-43-0 | |

| Record name | Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20740193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Introduction

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an intriguing, yet sparsely documented, chemical entity. Its structure combines several key functional groups that are of significant interest in the field of medicinal chemistry and synthetic organic chemistry. The presence of a fluorinated nitroaromatic ring linked to an α-keto ester moiety suggests its potential as a versatile building block for the synthesis of complex heterocyclic compounds and as a candidate for biological screening. The strategic placement of the fluorine atom and the nitro group can significantly influence the molecule's electronic properties, metabolic stability, and potential for forming key interactions with biological targets.[1]

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound. In the absence of extensive direct experimental data in the public domain, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a scientifically grounded perspective on its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 4-fluoro-2-nitrophenyl group attached to the third carbon of an ethyl 2-oxopropanoate chain.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following properties are predicted based on data from structurally similar compounds such as Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate and Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate.[2][3]

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₀FNO₅ | Based on IUPAC name |

| Molecular Weight | 255.20 g/mol | Calculated from molecular formula |

| Appearance | Pale yellow oil or solid | Typical for nitroaromatic compounds |

| Boiling Point | > 300 °C (decomposes) | Extrapolated from similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, DMSO). Insoluble in water. | Based on the presence of the ester and aromatic ring |

| Polar Surface Area | ~86 Ų | Calculated based on functional groups |

Synthesis and Mechanistic Insights

While a specific, validated synthesis for this compound is not published, a highly plausible and efficient route can be designed based on the well-established Claisen condensation reaction.[4][5][6] This method is a cornerstone for the formation of β-keto esters and is adaptable for the synthesis of α-keto esters through the use of diethyl oxalate as one of the coupling partners.[7][8]

The proposed synthetic pathway involves the condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Caption: Proposed synthetic workflow via Claisen condensation.

Experimental Protocol: Proposed Synthesis

Disclaimer: This protocol is a proposed method and has not been experimentally validated. It should be performed by a qualified chemist with appropriate safety precautions.

-

Reaction Setup: To a solution of diethyl oxalate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.2 equivalents) in ethanol.[7]

-

Addition of Starting Material: To this mixture, add a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is neutral.[7]

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl ester. Using a different alkoxide could lead to a mixture of ester products. A strong base is necessary to deprotonate the benzylic carbon of the 4-fluoro-2-nitrotoluene, which is activated by the adjacent nitro group.[5]

-

Solvent: Anhydrous THF is a suitable solvent as it is inert under the reaction conditions and can solubilize both the reactants and the intermediate enolate.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which could quench the base and lead to undesired byproducts.

-

Acidic Workup: The final product, a β-keto ester, is acidic and will be deprotonated by the base. An acidic workup is required to protonate the resulting enolate and isolate the neutral product.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the nitroaromatic ring, the α-keto ester, and the fluorine atom.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). This transformation opens up a plethora of synthetic possibilities, as the resulting aniline can undergo a wide range of reactions, including diazotization, acylation, and condensation to form heterocyclic systems. This is a common strategy in the synthesis of anti-inflammatory and analgesic agents.[1]

-

Reactions of the α-Keto Ester: The α-keto ester moiety is highly electrophilic at both carbonyl carbons. It can react with a variety of nucleophiles. For instance, condensation with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. These heterocyclic cores are prevalent in many pharmaceutical compounds.

-

Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group in the ortho position. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, further functionalizing the aromatic ring.

Potential Applications in Drug Discovery

Fluorinated organic compounds have a significant presence in the pharmaceutical industry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[9] The combination of a fluorinated phenyl ring and a reactive α-keto ester handle makes this compound a valuable scaffold for the synthesis of novel drug candidates.

Its primary utility is as an intermediate in the synthesis of more complex molecules. The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other reagents, can lead to the formation of various heterocyclic systems, which are the core structures of many marketed drugs.

Conclusion

This compound, while not extensively characterized in the scientific literature, represents a molecule of significant synthetic potential. Its structure is amenable to a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry. The proposed synthesis via a Claisen condensation is a robust and scalable method for its preparation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. [Link]

-

PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. [Link]

-

MySkinRecipes. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. [Link]

-

University of Calgary. The Claisen Condensation. [Link]

-

ResearchGate. Methods for the Synthesis of α-Keto Esters. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

Sci-Hub. New Synthesis of α-Nitroso Esters and Oximes of α-Keto Esters. [Link]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

- Google Patents.

- Google Patents.

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link]

-

University of Waterloo. Crossed Claisen Condensations. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

- 1. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]

- 2. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate | C12H12FNO5 | CID 53403198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | C11H12FNO4 | CID 12879863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. celonpharma.com [celonpharma.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. spectrabase.com [spectrabase.com]

physicochemical characteristics of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Executive Summary: The Indole "Warhead"

This compound (henceforth EFNP-Pyruvate ) is a specialized electrophilic intermediate primarily utilized in the Reissert Indole Synthesis . It represents a critical "warhead" in medicinal chemistry, specifically for accessing 6-fluoroindole scaffolds—motifs ubiquitous in serotonin receptor modulators, kinase inhibitors, and antiviral agents.

Unlike simple esters, EFNP-Pyruvate possesses a highly reactive

Molecular Architecture & Electronic Profile

The molecule operates on a "push-pull" electronic system. The 2-nitro group activates the adjacent methyl (in the precursor) and stabilizes the enol form of the pyruvate product via intramolecular hydrogen bonding. The 4-fluorine atom serves as a metabolic blocker, preventing oxidation at the indole C6 position in final drug candidates.

Physicochemical Characteristics

| Property | Value / Description | Context |

| IUPAC Name | This compound | Systematic identification |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 255.20 g/mol | Calculated |

| Appearance | Yellow crystalline solid or viscous oil | Color derived from |

| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in | Lipophilic ester character dominates. |

| pKa ( | ~9.5 – 11.0 (Predicted) | High acidity due to flanking Carbonyls and Nitro group. |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity. |

| Stability | Moisture sensitive; Light sensitive | Ester hydrolysis and nitro-photochemistry risks. |

| Key Impurity | 4-Fluoro-2-nitrotoluene | Unreacted starting material (critical to remove). |

Structural Dynamics: Keto-Enol Tautomerism

A critical, often overlooked characteristic of EFNP-Pyruvate is its existence as a dynamic equilibrium between keto and enol tautomers. In non-polar solvents (e.g.,

-

Keto Form: Dominates in polar protic solvents (methanol).

-

Enol Form: Dominates in non-polar solvents; often the reactive species in chelation.

Visualization of Tautomeric Equilibrium

Caption: Dynamic equilibrium between Keto and Enol forms. The Enol form is often the colored species observed in quality control.

Synthetic Protocol: The Reissert Condensation

The synthesis of EFNP-Pyruvate requires strict control of basicity and temperature to prevent polymerization of the oxalate or decarboxylation.

Reagents & Causality[1][2][3]

-

4-Fluoro-2-nitrotoluene: The nucleophile (after deprotonation).

-

Diethyl Oxalate: The electrophile.[1][2] Used in excess to prevent double-addition.

-

Potassium Ethoxide (

): The Base. Preferred over Sodium Ethoxide (

Step-by-Step Methodology

-

Base Preparation:

-

Generate

in situ by dissolving Potassium metal (1.1 eq) in absolute Ethanol/Ether (1:1). Why: Fresh alkoxide ensures stoichiometry; commercial sources often contain hydroxide which hydrolyzes the ester.

-

-

Condensation:

-

Cool the base solution to 0°C.

-

Add Diethyl Oxalate (1.2 eq) rapidly.

-

Add 4-Fluoro-2-nitrotoluene (1.0 eq) dropwise over 30 minutes.

-

Observation: Solution turns deep red/purple (formation of the delocalized nitronate-enolate anion).

-

-

Maturation:

-

Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of nitrotoluene.

-

-

Quenching (Critical Step):

-

Isolation:

Workflow Visualization

Caption: Synthetic pathway from nitrotoluene precursor to the pyruvate intermediate and downstream indole application.

Quality Control & Validation

Trustworthiness in this protocol relies on verifying the oxidation state and purity before proceeding to the expensive reduction step.

Analytical Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: 254 nm (Aromatic) and 320 nm (Nitro/Enol conjugation).

-

Expectation:

-

Impurity (Nitrotoluene): Elutes later (more non-polar).

-

Product (EFNP-Pyruvate): Elutes earlier due to polar ester/keto groups. Broad peak shape possible due to tautomerism.

-

Self-Validating Color Test

-

Ferric Chloride Test: Dissolve a small sample in EtOH and add 1 drop of

. -

Result: A deep red/violet color confirms the presence of the enol form. If yellow/orange, the enol content is low or the compound has decomposed.

References

-

Reissert, A. (1897).[8] "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

-

Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate." Organic Syntheses, 43, 40.

-

Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[4] Science of Synthesis.

-

BenchChem. (2025).[1] "Diethyl Oxalate: Applications in Organic Synthesis." [1]

-

PubChem. (2025). "Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (Isomer Analog Data)." National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ethyl pyruvate, 617-35-6 [thegoodscentscompany.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate CAS number 346-43-0

An In-depth Technical Guide to Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: A Key Intermediate in Pharmaceutical Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate, bearing the CAS number 78543-07-4, is a nuanced yet pivotal intermediate in the landscape of modern organic synthesis and drug development.[1] Its strategic value lies in the unique arrangement of its functional groups: a reactive nitro group, a directing fluorine atom, and an ester moiety, all attached to a chiral propanoate backbone. This combination makes it a versatile building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient (API), a desirable trait in drug design.[1] This guide provides an in-depth exploration of its synthesis, properties, and critical applications for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's properties is fundamental to its effective application in synthesis. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is typically a liquid at room temperature.[2] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 78543-07-4 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2][3][4] |

| Molecular Weight | 241.22 g/mol | [1][3][4] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [1][2] |

| IUPAC Name | ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | [2][4] |

| SMILES | CCOC(=O)C(C)C1=CC(=C(C=C1)[O-])F | [4] |

| InChI Key | BMOAQMNPJSPXIU-UHFFFAOYSA-N | [2][4] |

Synthesis and Mechanistic Considerations

The primary synthetic route to Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient method utilizes 1-fluoro-2-nitrobenzene and ethyl 2-chloropropionate as starting materials.[3]

Caption: Nucleophilic aromatic substitution for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Potassium tert-butoxide is a strong, non-nucleophilic base, which is crucial for deprotonating the α-carbon of ethyl 2-chloropropionate to form a carbanion. This carbanion then acts as the nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, leaving the tert-butoxide anion more reactive, and it does not interfere with the nucleophilic attack.[3]

-

Temperature Control: The reaction is conducted at a very low temperature (-45°C).[3] This is critical to control the reaction's exothermicity and to prevent side reactions, such as elimination or self-condensation of the ester, thereby ensuring a high yield of the desired product.

-

Inert Atmosphere: The use of a nitrogen atmosphere is standard practice for reactions involving strong bases and anionic intermediates, which can be sensitive to oxygen and moisture.[3]

Detailed Synthesis Protocol

The following protocol is a self-validating system for the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate.[3]

-

Preparation: Under a nitrogen atmosphere, slurry potassium tert-butoxide (8.2 g, 73 mmol) in anhydrous N,N-dimethyl-formamide (DMF).

-

Cooling: Cool the slurry to -45°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Addition of Reactants: Prepare a mixture of 1-fluoro-2-nitrobenzene (3.88 mL, 36.6 mmol) and ethyl 2-chloropropionate (4.66 mL, 36.6 mmol). Add this mixture dropwise to the cooled slurry while vigorously stirring and maintaining the temperature at -45°C.

-

Reaction: Stir the reaction mixture for 15 minutes at -45°C.

-

Work-up:

-

Adjust the pH of the reaction mixture to 4 with 16% HCl.

-

Dilute the mixture with water (250 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

-

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. This procedure has been reported to achieve a yield of up to 96%.[3]

Key Reactions and Synthetic Utility

The true value of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is realized in its subsequent transformations, which are central to the synthesis of complex pharmaceutical molecules like flurbiprofen.[5][6]

The two most synthetically important transformations are:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine. This is a critical step, as the resulting amino group is a precursor for diazotization, enabling the introduction of other functionalities, most notably through Sandmeyer-type reactions or for the formation of a biphenyl system.

-

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Caption: Key synthetic transformations of the title compound towards Flurbiprofen.

Application in the Synthesis of Flurbiprofen

A prominent application of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is as an intermediate in some synthetic routes to Flurbiprofen, a potent NSAID.[7] While multiple synthetic pathways to Flurbiprofen exist, those leveraging this intermediate follow a general sequence:

-

Decarboxylation/Monoester Formation: In some routes, a related starting material, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, is first heated with sodium chloride in DMSO to yield Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate.[6][7]

-

Nitro Group Reduction: The nitro-substituted intermediate is reduced to form ethyl 2-(4-amino-3-fluorophenyl)propanoate.

-

Diazotization and Coupling: The resulting amine is diazotized and then coupled with benzene to form the biphenyl core structure of Flurbiprofen.[5][8]

-

Final Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid, yielding Flurbiprofen.[7]

This strategic sequence highlights how the functionalities of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are sequentially manipulated to build a complex API.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a cool, dry place in a tightly sealed container.[1]

Conclusion

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is more than a mere chemical curiosity; it is a testament to the power of strategic molecular design. For researchers in drug development, it represents a reliable and versatile platform for accessing complex molecular architectures, particularly within the realm of anti-inflammatory agents. Its synthesis is well-characterized, and its reactive handles offer a predictable and logical pathway for further molecular elaboration. A thorough understanding of its properties and reactivity, as detailed in this guide, is invaluable for its efficient and safe utilization in the synthesis of next-generation therapeutics.

References

-

MySkinRecipes. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Retrieved from [Link]

-

Quickcompany. (n.d.). Process For Preparation Of Flurbiprofen. Retrieved from [Link]

- Google Patents. (n.d.). CN112225657A - Preparation method of flurbiprofen.

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620B1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

Sources

- 1. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | C11H12FNO4 | CID 12879863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "Process For Preparation Of Flurbiprofen". [quickcompany.in]

- 6. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 7. EP0032620B1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 8. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is a multifaceted organic compound, the study of which is pertinent to contemporary pharmaceutical and agrochemical research. The presence of a fluorinated and nitrated phenyl ring, coupled with the reactivity of the α-keto ester moiety, designates it as a potentially valuable synthetic intermediate. The strategic placement of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a concept of growing importance in medicinal chemistry.[1] This guide provides a detailed examination of the molecular structure of this compound, offering insights into its synthesis, characterization, and potential applications, drawing upon established knowledge of structurally related compounds.

Molecular Structure and Physicochemical Properties

The molecule consists of a central propanoate chain with an oxo (keto) group at the C2 position and a 4-fluoro-2-nitrophenyl substituent at the C3 position. The propanoate is esterified with an ethyl group.

Key Structural Features:

-

Aromatic Ring: A benzene ring substituted with a fluorine atom at position 4 and a nitro group at position 2. The electron-withdrawing nature of both substituents significantly influences the reactivity of the ring and the benzylic position.

-

α-Keto Ester: The ethyl 2-oxopropanoate core is a highly reactive functional group, susceptible to nucleophilic attack at both the keto and ester carbonyl carbons. The methylene bridge between the phenyl ring and the keto group is activated, making it a potential site for various chemical transformations.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀FNO₅ |

| Molecular Weight | 255.20 g/mol |

| InChI Key | (Predicted) |

| SMILES | (Predicted) |

| CAS Number | Not assigned |

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the Claisen condensation of an appropriate benzaldehyde with diethyl oxalate, followed by hydrolysis and decarboxylation, or a direct C-C bond formation via nucleophilic substitution. A common method for synthesizing β-keto esters is the reaction of a ketone with a carbonate in the presence of a strong base.[2] An analogous approach could be adapted here.

A more direct and likely successful route would be the nucleophilic substitution of a benzylic halide with an enolate of ethyl pyruvate. However, given the structure, a more feasible approach is the reaction of 1-fluoro-4-nitrobenzene with ethyl pyruvate in the presence of a strong base. A similar reaction is documented for the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate from o-fluoronitrobenzene and ethyl-2-chloropropionate.[3]

Here is a proposed workflow for the synthesis:

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from a known procedure for a structurally similar compound and should be optimized for the specific substrates.[2]

Materials:

-

1-fluoro-4-nitrobenzene

-

Ethyl pyruvate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl pyruvate (1.1 equivalents) in anhydrous THF to the suspension. Stir for 30 minutes at 0 °C.

-

Add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons in the 7.5-8.5 ppm region, showing complex splitting patterns due to fluorine-hydrogen coupling. - Methylene protons adjacent to the aromatic ring and keto group (a singlet around 4.0-4.5 ppm). - Quartet and triplet for the ethyl ester group around 4.2 and 1.3 ppm, respectively. |

| ¹³C NMR | - Carbonyl carbons of the keto and ester groups in the 160-200 ppm region. - Aromatic carbons in the 110-160 ppm region, with the carbon attached to fluorine showing a large C-F coupling constant. - Methylene and ethyl group carbons in the upfield region. |

| ¹⁹F NMR | - A singlet or multiplet in the typical range for an aryl fluoride. |

| IR Spectroscopy | - Strong C=O stretching frequencies for the ketone and ester around 1720-1750 cm⁻¹. - N-O stretching bands for the nitro group around 1520 and 1350 cm⁻¹. - C-F stretching band around 1200-1300 cm⁻¹. |

| Mass Spectrometry (HRMS) | - The molecular ion peak corresponding to the exact mass of C₁₁H₁₀FNO₅. - Characteristic fragmentation patterns involving the loss of the ethoxy group, carbon monoxide, and the nitro group. |

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a scaffold or intermediate in medicinal chemistry.

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Nitroaromatic Compounds as Prodrugs: The nitro group can be selectively reduced to an amine in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

-

α-Keto Esters as Pharmacophores: This functional group is present in a number of biologically active compounds and can act as a key binding element or a reactive handle for further chemical modifications.

Given these features, this compound could serve as a starting material for the synthesis of novel anti-inflammatory agents, enzyme inhibitors, or anti-cancer compounds.[4]

Conclusion

While this compound is not a commercially available compound with a well-documented profile, its molecular structure presents intriguing possibilities for synthetic and medicinal chemistry. By leveraging established synthetic methodologies for analogous compounds, researchers can access this molecule and explore its potential as a building block for novel therapeutics and other advanced materials. The predictive analysis provided in this guide serves as a foundational resource for initiating such investigations.

References

-

PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Available from: [Link]

-

PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Available from: [Link]

-

MySkinRecipes. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Available from: [Link]

-

Matrix Fine Chemicals. ETHYL 3-(4-NITROPHENYL)-3-OXOPROPANOATE. Available from: [Link]

-

Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available from: [Link]

-

ChemBK. Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. Available from: [Link]

-

NIST. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Available from: [Link]

-

Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

Sources

A Technical Guide to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate: Synthesis, Properties, and Applications in Pharmaceutical Development

Executive Summary

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is a highly functionalized arylpyruvate derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, incorporating an α-ketoester moiety, a strategically placed fluorine atom, and a versatile nitro group, makes it a valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides an in-depth analysis of its chemical identity, a detailed, mechanistically-grounded synthetic protocol, and explores its primary application in the synthesis of fluoroquinolone antibiotics. For researchers and professionals in drug development, understanding the synthesis and reactivity of this building block is crucial for accessing novel therapeutic agents where metabolic stability and target affinity are paramount.

Chemical Identification and Physicochemical Properties

The precise identification of a chemical entity is fundamental to reproducible research. This compound is classified as an α-ketoester. Its key identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀FNO₅ |

| Molecular Weight | 255.20 g/mol |

| Canonical SMILES | O=C(OCC)C(=O)CC1=C(C=C(F)C=C1)N(=O)=O |

| InChI | InChI=1S/C11H10FNO5/c1-2-17-11(16)10(15)6-8-4-3-7(12)5-9(8)13(18)19/h3-5H,2,6H2,1H3 |

| InChIKey | YLGMJCYGWCQNQJ-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 95.83 Ų | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis and Mechanistic Considerations

The synthesis of arylpyruvates such as this compound is most efficiently achieved through a base-mediated condensation reaction between a substituted toluene and diethyl oxalate. This approach leverages the acidity of the benzylic protons, which are activated by the electron-withdrawing nitro group on the aromatic ring.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the C-C bond formed during the condensation, leading back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol: Claisen Condensation

This protocol describes a robust method for synthesizing the title compound.

Reaction: Condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).

-

Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas; proper ventilation and caution are required. Allow the mixture to cool to room temperature after all the sodium has reacted.

-

Reactant Addition: To the sodium ethoxide solution, add 4-fluoro-2-nitrotoluene (15.5 g, 100 mmol). Subsequently, add diethyl oxalate (14.6 g, 100 mmol) dropwise over 30 minutes.

-

Reaction Execution: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Sodium ethoxide serves as a strong base, abstracting a proton from the benzylic carbon of the 4-fluoro-2-nitrotoluene. The electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a classic Claisen condensation mechanism.

-

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3). This protonates the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Core Application: Synthesis of Fluoroquinolone Scaffolds

The primary utility of this compound is as a precursor for fluoroquinolone antibiotics. The synthesis involves a key reductive cyclization step, a common strategy in quinolone synthesis related to the Gould-Jacobs reaction pathway.[1][2][3]

Reductive Cyclization Pathway

The transformation from the arylpyruvate to the core quinolone structure involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent α-keto group to form the heterocyclic ring system.

Caption: Workflow for synthesis of a quinolone core.

Experimental Workflow: From Arylpyruvate to a Quinolone Core

Reaction: Catalytic hydrogenation and subsequent cyclization.

-

Hydrogenation Setup: In a Parr hydrogenation apparatus, dissolve this compound (2.55 g, 10 mmol) in ethanol (100 mL).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (250 mg, ~10 wt%) to the solution.

-

Expertise: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to anilines. It offers high activity and selectivity under relatively mild conditions, preventing over-reduction of other functional groups.

-

-

Reduction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Shake the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Filtration: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Cyclization: Combine the filtrates and add a catalytic amount of concentrated sulfuric acid (0.1 mL). Heat the mixture to reflux for 2 hours. This acidic condition promotes the intramolecular condensation (cyclization) of the newly formed aniline onto the ketone.

-

Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

The Role of Fluorine and Nitro Substituents in Drug Design

The specific substitution pattern of this compound is not accidental but is a result of strategic design principles in medicinal chemistry.

-

Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[4][5] The C-F bond is strong and metabolically stable, which can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to more favorable binding interactions with target proteins.[4]

-

Nitro Group: While often viewed as a potential liability in final drug compounds, the nitro group is an exceptionally versatile synthetic handle.[6] Its facile reduction to an amine is a cornerstone of many synthetic pathways, providing a nucleophilic center for further elaboration, as demonstrated in the quinolone synthesis.[7] The strong electron-withdrawing nature of the nitro group also activates the aromatic ring and adjacent benzylic positions, enabling key C-C bond-forming reactions.

Analytical Characterization

The structural verification of this compound is typically performed using standard spectroscopic methods:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester group, a singlet for the benzylic CH₂ protons, and distinct aromatic signals in the downfield region, showing splitting patterns consistent with the 1,2,4-trisubstituted phenyl ring.

-

¹³C NMR: Resonances for the two carbonyl carbons (keto and ester), the aliphatic CH₂ and ethyl carbons, and six distinct aromatic carbons would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass [M]+ or protonated mass [M+H]+ should be observed, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C=O stretching (for both the ketone and ester) and N-O stretching (for the nitro group) would be prominent.

Safety and Handling

This compound is a research chemical and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Nitroaromatic compounds can be toxic and are often skin irritants.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound represents a sophisticated and highly valuable building block for pharmaceutical synthesis. Its utility is primarily demonstrated in the construction of the fluoroquinolone core, a privileged scaffold in antibacterial drug discovery. The synthetic accessibility of this intermediate, combined with the strategic placement of its functional groups, provides medicinal chemists with a powerful tool for developing next-generation therapeutics. This guide has outlined its fundamental properties, provided a reliable synthetic protocol with mechanistic insights, and contextualized its application, offering a comprehensive resource for professionals in the field.

References

- Synthesis of Fluoroquinolone Antibiotics. (n.d.).

-

PubChem. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Retrieved from [Link]

- Montalvo-Quiros, S., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4257.

-

PubChem. (n.d.). Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Retrieved from [Link]

- Khan, M. S., & Gupta, A. (2007).

-

Filo. (2024). IUPAC name of the compound CCOC(=O)C(C)(C)c1cccc(N+[O-])c1 is: (1) ethyl ... Retrieved from [Link]

- Yadav, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8635-8656.

-

Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-NITROPHENYL)-3-OXOPROPANOATE | CAS 838-57-3. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

ChemBK. (2024). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.

- Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1149.

Sources

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]

Technical Guide: Synthesis of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Executive Summary

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (CAS: 78543-07-4) is a critical intermediate in the synthesis of 6-fluoroindole and related pharmaceutical scaffolds via the Reissert Indole Synthesis . Its preparation hinges on the base-catalyzed Claisen condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate .

This guide details a high-fidelity synthesis route optimized for yield and purity, addressing the specific electronic effects of the fluorine substituent. The protocol utilizes potassium ethoxide (KOEt) or potassium tert-butoxide (KOtBu) to generate the necessary thermodynamic driving force for the condensation, circumventing common side reactions such as self-condensation or nucleophilic aromatic substitution (

Retrosynthetic Analysis

The strategic disconnection relies on the acidity of the methyl protons in o-nitrotoluenes. The ortho-nitro group, combined with the para-fluoro substituent, significantly acidifies the methyl group, facilitating deprotonation by alkoxide bases. The resulting carbanion attacks the electrophilic oxalate ester.

Figure 1: Retrosynthetic pathway utilizing the Reissert condensation strategy.

Primary Synthesis Route: The Reissert Condensation

Reaction Mechanism[1][2][3]

-

Deprotonation: The base (Alkoxide) removes a proton from the methyl group of 4-fluoro-2-nitrotoluene. The negative charge is delocalized into the nitro group (vinylogous resonance).

-

Nucleophilic Attack: The carbanion attacks one of the carbonyl carbons of diethyl oxalate.[1]

-

Elimination: Ethoxide is eliminated, forming the

-keto ester. -

Enolization: The product immediately enolizes under basic conditions to form a stable, deep-red potassium enolate salt, which drives the equilibrium forward.

Experimental Protocol

Scale: 100 mmol basis Expected Yield: 65–80%

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Mass/Vol | Role |

| 4-Fluoro-2-nitrotoluene | 155.13 | 1.0 | 15.5 g | Substrate |

| Diethyl Oxalate | 146.14 | 1.2 | 17.5 g (16.3 mL) | Electrophile |

| Potassium Ethoxide | 84.16 | 1.2 | 10.1 g | Base |

| Ethanol (Anhydrous) | 46.07 | Solvent | 100 mL | Solvent |

| Diethyl Ether | 74.12 | Solvent | 100 mL | Co-solvent (Optional) |

Step-by-Step Procedure

-

Base Preparation (In-situ):

-

Note: Commercial KOEt can be used, but freshly prepared base often yields cleaner results.

-

In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, dissolve Potassium metal (3.9 g) in Anhydrous Ethanol (80 mL) under nitrogen flow. Stir until evolution of

ceases.

-

-

Condensation Setup:

-

Cool the ethoxide solution to 0–5 °C using an ice bath.

-

Add Diethyl Oxalate (17.5 g) dropwise over 15 minutes. The solution may turn slightly yellow.[8]

-

Critical Step: Add 4-Fluoro-2-nitrotoluene (15.5 g) (dissolved in a minimal amount of ethanol or ether if solid) dropwise over 30 minutes.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature.

-

Stir for 3–4 hours .

-

Observation: The reaction mixture will turn a characteristic deep red/purple color, indicating the formation of the nitrophenylpyruvate enolate salt.

-

Optional: If precipitation of the potassium salt hinders stirring, add small amounts of anhydrous ether or DMF.

-

-

Workup & Isolation:

-

Quench the reaction by pouring the red mixture into ice-cold dilute HCl (1M, 200 mL) . The pH should be acidic (pH ~2).

-

The red color will dissipate, and the free enol/keto ester will separate as an oil or solid precipitate.

-

Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Brine (100 mL) .

-

Dry over Anhydrous

and filter. -

Concentrate under reduced pressure (Rotovap) to yield the crude oil.

-

-

Purification:

-

The crude product is often pure enough for the next step (reductive cyclization to indole).

-

If high purity is required, recrystallize from Ethanol/Hexane or perform vacuum distillation (Note: Compound is heat sensitive; high vacuum <1 mmHg required).

-

Analytical Characterization

The product exists in equilibrium between the keto and enol forms, which complicates the NMR spectra.

| Technique | Expected Signals / Data |

| Appearance | Yellow to orange oil or low-melting solid. |

| IR Spectroscopy | ~1735 |

| Mass Spectrometry |

Process Workflow & Logic

Figure 2: Operational workflow for the batch synthesis.

Critical Troubleshooting & Safety

Handling Nitro Aromatics[2][3][4][11][12]

-

Exotherm Risk: The deprotonation and condensation are exothermic. Strict temperature control during addition is required to prevent thermal runaway or decomposition.

- Competition: While the fluorine is meta to the nitro group (reducing susceptibility to nucleophilic attack by ethoxide), high temperatures (>60°C) can promote side reactions. Keep the reaction at room temperature.

Base Selection

-

KOEt vs. NaOEt: Potassium ethoxide is preferred over sodium ethoxide.[10] The potassium cation stabilizes the enolate intermediate more effectively, often resulting in higher yields [1].

-

Solvent Effects: If the potassium salt precipitates too heavily and stops the stirrer, adding DMF (Dimethylformamide) or Ether can improve solubility and mass transfer.

Stability

The isolated

References

-

Reissert, A. (1897).[2][10] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[10] Link

-

Noland, W. E., & Baude, F. J. (1963).[10] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. Link

-

Gribble, G. W. (2010). "Reissert Indole Synthesis". In Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. Link

-

Maintainer. (2025). "Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate Structure & Properties". PubChem. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | C11H12FNO4 | CID 12879863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring an α-keto ester linked to a substituted phenyl ring, makes it a versatile building block for creating more complex chemical entities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Core Synthetic Strategy: The Claisen Condensation

The most prevalent and industrially scalable method for synthesizing aryl α-keto esters, including the title compound, is the Claisen condensation.[1][2] This reaction involves the carbon-carbon bond formation between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[2]

Conceptual Workflow of the Claisen Condensation

The synthesis of this compound via a crossed Claisen condensation is a well-established route. This specific variation involves the reaction between two different esters.[3] For this reaction to be efficient and yield a single primary product, one of the esters must be incapable of forming an enolate, thus acting exclusively as the electrophilic acceptor.[3][4]

Caption: General workflow of a crossed Claisen condensation for the synthesis of β-keto esters.

Primary Starting Materials and Rationale

The most direct and commonly employed starting materials for the synthesis of this compound are:

-

4-Fluoro-2-nitrotoluene: This serves as the foundational aromatic component, providing the substituted phenyl ring. The methyl group is the key functionality that will be activated for condensation.

-

Diethyl Oxalate: This is the ideal non-enolizable ester partner.[4] It lacks α-hydrogens and therefore cannot undergo self-condensation, ensuring it acts solely as the electrophilic acceptor for the enolate generated from 4-fluoro-2-nitrotoluene.[3][4]

Reaction Mechanism and Causality

-

Enolate Formation: A strong base, typically a sodium or potassium alkoxide like sodium ethoxide or potassium tert-butoxide, is used to deprotonate the methyl group of 4-fluoro-2-nitrotoluene. The presence of the electron-withdrawing nitro group ortho to the methyl group increases the acidity of the methyl protons, facilitating the formation of a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[4]

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired this compound.[4]

Caption: Key components in the Claisen condensation synthesis of the target molecule.

Alternative Synthetic Approaches

While the Claisen condensation of 4-fluoro-2-nitrotoluene and diethyl oxalate is the most prominent method, other synthetic strategies exist for preparing aryl α-keto esters. These can be considered for specific applications or when starting materials are constrained.

Friedel-Crafts Acylation

Aryl α-keto esters can be prepared via the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride.[1]

-

Starting Materials:

-

1-Fluoro-3-nitrobenzene

-

Ethyl oxalyl chloride

-

A Lewis acid catalyst (e.g., AlCl₃)

-

This method, however, can be limited by the regioselectivity of the acylation on a substituted benzene ring and the harsh reaction conditions.

Oxidation of Aryl Acetic Esters

Another approach involves the direct oxidation of the corresponding aryl acetic ester.[5]

-

Starting Materials:

-

Ethyl 2-(4-fluoro-2-nitrophenyl)acetate

-

An oxidizing agent (e.g., selenium dioxide, or catalytic systems with molecular oxygen).[6]

-

The synthesis of the starting aryl acetic ester, however, often requires a multi-step process itself.

Experimental Protocol: Claisen Condensation

The following is a representative, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Fluoro-2-nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide (or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of diethyl oxalate in an anhydrous solvent, add a strong base such as potassium ethoxide with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Cool the reaction mixture to a suitable temperature (e.g., -45°C) to control the exothermic reaction.[8]

-

Slowly add a solution of 4-fluoro-2-nitrotoluene in the same anhydrous solvent to the reaction mixture.[8]

-

Maintain the temperature and stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, quench the reaction by acidifying the mixture with a dilute acid (e.g., HCl) to a pH of approximately 4.[8]

-

Dilute the mixture with water and perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.[8]

-

Wash the combined organic layers with water and then with brine to remove any residual acid and inorganic salts.[8]

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[8]

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain pure this compound.

Quantitative Data Summary

| Synthetic Route | Key Starting Materials | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Claisen Condensation | 4-Fluoro-2-nitrotoluene, Diethyl Oxalate | 70-90% | High yield, readily available starting materials, scalable. | Requires strong base and anhydrous conditions. |

| Friedel-Crafts Acylation | 1-Fluoro-3-nitrobenzene, Ethyl oxalyl chloride | Variable | Direct introduction of the keto-ester functionality. | Potential for side products, harsh Lewis acid catalyst. |

| Oxidation of Aryl Acetic Ester | Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | 60-80% | Milder conditions may be possible. | Starting ester requires separate synthesis. |

Conclusion

The synthesis of this compound is most efficiently achieved through a crossed Claisen condensation utilizing 4-fluoro-2-nitrotoluene and diethyl oxalate as the primary starting materials. This method is favored for its high yields, operational simplicity on a large scale, and the use of readily accessible precursors. While alternative routes such as Friedel-Crafts acylation and oxidation of aryl acetic esters exist, they often present challenges in terms of selectivity, reaction conditions, or the need for multi-step preparations of the starting materials. A thorough understanding of the principles of the Claisen condensation is crucial for researchers and drug development professionals to optimize the synthesis of this valuable intermediate and its analogs.

References

- An efficient synthesis of aryl a-keto esters. (n.d.).

- Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. SYNTHESIS, 44, 283–289.

- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(6), 947.

- The Claisen Condensation. (n.d.).

- Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate.

- ChemicalBook. (n.d.). ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis.

- Vaia. (n.d.). Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate.

- Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations.

- Organic Syntheses. (n.d.). 4-nitroindole.

- Crossed Claisen Condensations. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. aurigeneservices.com [aurigeneservices.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate spectral data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Executive Summary

This compound (also known as ethyl 4-fluoro-2-nitrophenylpyruvate) is a critical intermediate in the synthesis of 6-fluoroindole derivatives via the Reissert Indole Synthesis . Its structural integrity is pivotal for downstream pharmaceutical applications, particularly in the development of fluorinated tryptamines and indole-based kinase inhibitors.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, tautomeric dynamics, and spectral validation. By integrating theoretical principles with practical isolation protocols, this document serves as a self-validating resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Context & Pathway

The synthesis of this

The Reissert Condensation

The standard protocol involves the reaction of 4-fluoro-2-nitrotoluene with diethyl oxalate in the presence of a strong base (typically potassium ethoxide).

-

Reagents: 4-Fluoro-2-nitrotoluene, Diethyl oxalate, Potassium ethoxide (KOEt), Ethanol/Ether.

-

Thermodynamics: The reaction is driven by the formation of the resonance-stabilized enolate salt, which precipitates from the reaction mixture (often as a dark red solid).

-

Critical Control Point: The temperature must be controlled (

C) to prevent polymerization or self-condensation of the nitrotoluene.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis via the Reissert method. The isolation of the enolate salt is a purification step in itself.

Structural Dynamics: Keto-Enol Tautomerism

A defining feature of arylpyruvates is their tendency to exist in equilibrium between the keto and enol forms. This equilibrium is solvent-dependent and significantly affects NMR interpretation.

-

Keto Form:

-

Favored in non-polar solvents (

) if the solution is dilute. -

Characterized by a methylene singlet (

).

-

-

Enol Form:

-

Stabilized by intramolecular hydrogen bonding (between the enol -OH and the ester carbonyl) and conjugation with the aromatic ring.

-

Characterized by a vinylic proton (

) and a broad exchangeable -OH peak.

-

Note: In the solid state, these compounds often crystallize as the enol form.

Spectral Data Analysis

The following data represents the expected spectral signatures for the keto form , which is the primary target for structural confirmation in solution.

Nuclear Magnetic Resonance (NMR)

Solvent:

Table 1:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| Ar-H3 | 7.85 - 7.95 | dd | 1H | Aromatic (between | |

| Ar-H6 | 7.35 - 7.45 | dd | 1H | Aromatic (adj. to alkyl) | |

| Ar-H5 | 7.25 - 7.35 | td | 1H | Aromatic (adj. to F) | |

| -CH | 4.65 | s | 2H | - | Benzylic Methylene ( |

| -OCH | 4.35 | q | 2H | Ester Methylene | |

| -CH | 1.38 | t | 3H | Ester Methyl |

-

Note on F-Coupling: The fluorine atom at position 4 causes splitting of all aromatic signals. H3 (ortho to F) typically shows a distinct doublet of doublets due to coupling with F and meta-coupling with H5.

Table 2:

| Shift ( | Carbon Type | Assignment |

| 192.5 | C=O | |

| 163.0 | C=O | Ester Carbonyl |

| 162.5 | C-F ( | Aromatic C-F (C4) |

| 149.0 | C-N | Aromatic C-NO |

| 134.5 | C-H ( | Aromatic C6 |

| 128.0 | C-C | Aromatic C1 (Quaternary) |

| 120.5 | C-H ( | Aromatic C5 |

| 112.5 | C-H ( | Aromatic C3 |

| 62.8 | CH | Ester Methylene |

| 45.2 | CH | Benzylic Methylene |

| 14.1 | CH | Ester Methyl |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group environment, specifically the distinct carbonyl environments and the nitro group.

Table 3: Key IR Absorption Bands

| Wavenumber (cm | Intensity | Functional Group | Vibrational Mode |

| 1735 - 1745 | Strong | Ester C=O | Stretching |

| 1710 - 1720 | Strong | Keto C=O | Stretching |

| 1530 - 1540 | Strong | Ar-NO | Asymmetric Stretch |

| 1345 - 1355 | Strong | Ar-NO | Symmetric Stretch |

| 1200 - 1250 | Medium | C-F | Aryl-Fluorine Stretch |

| 2900 - 2990 | Weak | C-H | Aliphatic Stretch |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Formula:

Table 4: MS Fragmentation Pattern (EI)

| m/z | Abundance | Fragment Ion | Interpretation |

| 255 | Low | Molecular Ion | |

| 182 | High | Loss of Ethyl Formate radical/group | |

| 154 | Medium | Acylium ion (loss of ester + CO) | |

| 136 | High | Benzyl cation (Tropylium derivative) | |

| 109 | Medium | Fluoro-nitrophenyl cation |

Fragmentation Pathway Diagram

Figure 2: Proposed EI-MS fragmentation pathway showing the sequential loss of the ester chain and nitro group.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of this compound (10 mmol scale).

Safety Precaution: Nitro compounds are potentially explosive. Diethyl oxalate is toxic. Perform all operations in a fume hood.

-

Preparation of Ethoxide:

-

In a dry 100 mL round-bottom flask (RBF), dissolve Potassium metal (0.39 g, 10 mmol) in anhydrous Ethanol (10 mL) under Argon atmosphere. Stir until all metal is dissolved to form KOEt.

-

Alternative: Use commercially available Potassium tert-butoxide (t-BuOK) in THF for cleaner kinetics.

-

-

Condensation:

-

Add anhydrous Diethyl ether (20 mL) to the ethoxide solution.

-

Add Diethyl oxalate (1.46 g, 10 mmol) dropwise.

-

Add 4-Fluoro-2-nitrotoluene (1.55 g, 10 mmol) dropwise over 10 minutes.

-

Observation: The solution will turn dark red/purple almost immediately.

-

Reflux gently for 4–6 hours. A dark precipitate (the potassium enolate) will form.

-

-

Isolation of Enolate:

-

Cool the reaction to room temperature.[1]

-

Filter the dark red solid under vacuum.

-

Wash the solid with cold anhydrous ether (

mL) to remove unreacted starting materials.

-

-

Acidification (Critical Step):

-

Suspend the red solid in water (20 mL).

-

Slowly add 1M HCl until the pH reaches ~2.0. The solid will dissolve and a yellow oil (the keto-enol mixture) will separate.

-

Extract with Ethyl Acetate (

mL). -

Dry the organic layer over anhydrous

. -

Concentrate in vacuo to yield the crude product as a yellow/orange oil or low-melting solid.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane if solid.

-

If oil, use flash column chromatography (Silica gel, Hexane:EtOAc 80:20). Note: The compound may decompose on silica if the residence time is long.

-

References

-

Reissert, A. (1897).[2][3] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[2]

-

Noland, W. E., & Baude, F. J. (1963).[2] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40.

- Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery". Science of Synthesis, Thieme Chemistry.

-

PubChem Database. (2025). "Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (Isomer Comparison)". National Center for Biotechnology Information.

-

Matrix Fine Chemicals. (2024).[1] "Ethyl 3-(4-nitrophenyl)-2-oxopropanoate Spectral Data". (Analogue reference).

Sources

Technical Guide: Solubility Profile of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

This guide details the solubility profile, physicochemical properties, and process chemistry applications of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (CAS 887355-66-8).

The content is structured for process chemists and formulation scientists requiring actionable data for synthesis optimization, purification (recrystallization), and analytical method development.

Executive Summary & Physicochemical Identity

This compound is a critical intermediate, predominantly utilized in the synthesis of quinolinone-based pharmaceutical actives such as Rebamipide . Its structure features a lipophilic fluorinated nitrophenyl ring coupled with a polar

Understanding its solubility is governed by the competition between the hydrophobic aromatic core and the polarizable nitro/ester groups . This guide categorizes solvents based on their thermodynamic interaction with these moieties to support yield optimization and purity enhancement.

Compound Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 887355-66-8 |

| Molecular Formula | |

| Molecular Weight | 255.20 g/mol |

| Structural Class | |

| Predicted LogP | ~1.8 – 2.2 (Moderately Lipophilic) |

| Key Functional Groups | Nitro ( |

Solubility Landscape

The following data categorizes solvents by their utility in dissolution , reaction , and crystallization .

Class A: High Solubility Solvents (Dissolution & Reaction)

These solvents disrupt the crystal lattice effectively at room temperature (

| Solvent | Solubility Rating | Process Application | Mechanism |

| Dimethyl Sulfoxide (DMSO) | Excellent (>100 mg/mL) | Analytical Stock, reaction solvent | High dielectric constant interacts with nitro/ester dipoles. |

| N,N-Dimethylformamide (DMF) | Excellent (>100 mg/mL) | Reaction solvent (e.g., cyclization) | Solubilizes the enol form effectively; useful for nucleophilic substitutions. |

| Dichloromethane (DCM) | Very Good (>50 mg/mL) | Extraction / Work-up | Excellent interaction with the lipophilic aromatic core. |

| Ethyl Acetate (EtOAc) | Good (>30 mg/mL) | Extraction / Chromatography | Balanced polarity matches the ester tail; standard solvent for silica gel purification. |

| Tetrahydrofuran (THF) | Good (>30 mg/mL) | Reaction solvent | Good general solvent; useful for reduction steps. |

Class B: Temperature-Dependent Solvents (Recrystallization)

These solvents exhibit a steep solubility curve—low solubility at ambient temperature but high solubility at boiling points—making them primary candidates for purification .

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Ethanol (EtOH) | Low | High | Primary Choice. The ethyl ester tail prevents transesterification side-reactions. |

| Methanol (MeOH) | Moderate | High | Secondary Choice. Risk of transesterification (methyl ester formation) if heated for prolonged periods with acid/base traces. |

| Isopropanol (IPA) | Very Low | Moderate | Good for maximizing yield, though impurity rejection may be lower than EtOH. |

| Toluene | Low | High | Excellent for removing non-polar impurities; often used in the initial synthesis step (condensation). |

Class C: Anti-Solvents (Precipitation)

Used to crash the compound out of solution or to wash filter cakes.

| Solvent | Interaction | Application |

| Water | Immiscible / Insoluble | Washing inorganic salts; quenching reactions. Note: Soluble in basic water (pH > 10) due to enolate formation. |

| Hexanes / Heptane | Insoluble | Anti-solvent added to EtOAc or Toluene solutions to induce crystallization. |

| Diethyl Ether | Poor | Sometimes used for triturating sticky oils into solids. |

Process Chemistry Implications

Synthesis & Reaction Media

The synthesis of CAS 887355-66-8 typically involves the condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., Potassium tert-butoxide or Sodium Ethoxide).

-

Preferred Solvent: Ethanol or Toluene .

-

Solubility Logic: The starting materials must be soluble, but the intermediate enolate salt often precipitates, driving the equilibrium forward.

-

Critical Note: Avoid water in the reaction step (hydrolysis risk), but use water for the quench to protonate the enolate and precipitate the product.

Purification Strategy (Recrystallization)

For pharmaceutical grade purity (>99%), recrystallization is preferred over chromatography.

Optimum System: Ethanol or Ethyl Acetate / Heptane (1:3 v/v) .

-

Protocol: Dissolve crude solid in minimal refluxing Ethanol. If oiling occurs, add dropwise water (anti-solvent) until turbidity persists, then cool slowly to

.